![molecular formula C19H20O4 B2994232 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde CAS No. 735339-38-5](/img/structure/B2994232.png)
4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde, also known as AMD, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound belongs to the class of benzaldehydes and has a molecular weight of 308.36 g/mol.
作用机制
The mechanism of action of 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde in lab experiments is its low toxicity. It has been found to have minimal toxicity in animal studies, which makes it a safe compound to work with. Additionally, its solubility in organic solvents makes it easy to work with in the lab.
However, one of the limitations of using 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde in lab experiments is its limited availability. The compound is not readily available commercially and needs to be synthesized in the lab. This can be a time-consuming and costly process.
未来方向
There are several future directions for the research on 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde. One potential direction is the development of new cancer therapies based on the compound. This could involve the synthesis of analogs of 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde that are more potent and have fewer side effects.
Another potential direction is the investigation of the compound's anti-inflammatory and antioxidant properties. This could lead to the development of new treatments for inflammatory and oxidative stress-related diseases.
In conclusion, 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde is a promising compound with potential applications in various scientific research areas. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a potential candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications.
合成方法
The synthesis of 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde involves the reaction of 5-acetyl-2-methoxyphenol with 3,5-dimethylbenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
科学研究应用
4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde has shown potential in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that 4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde has anti-cancer properties and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
4-[(5-acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12-7-15(10-20)8-13(2)19(12)23-11-17-9-16(14(3)21)5-6-18(17)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZYSCGGGKVCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=C(C=CC(=C2)C(=O)C)OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)
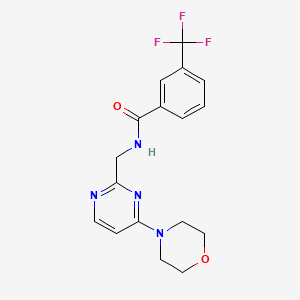
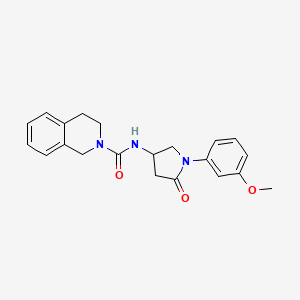
![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)
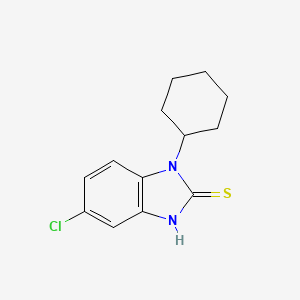
![8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one](/img/structure/B2994159.png)

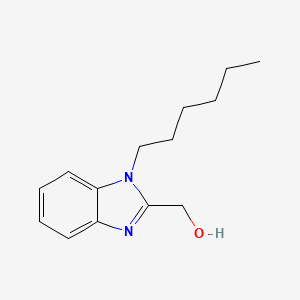
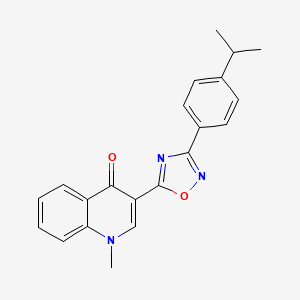
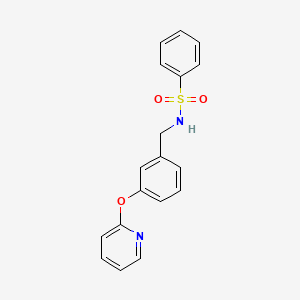
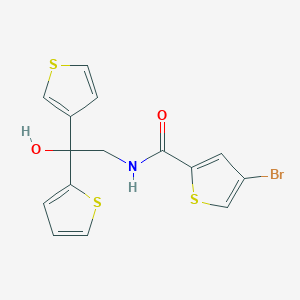
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)